1-Benzyl-3-methylpyrrolidin-3-amine
Overview
Description
1-Benzyl-3-methylpyrrolidin-3-amine, also known as 1-benzyl-3-methylpyrrolidine, is a cyclic aliphatic amine that is commonly used in the synthesis of various organic compounds. This compound has been used as a building block for the synthesis of pharmacologically active compounds, such as those used in the treatment of Alzheimer’s disease, Parkinson’s disease, and epilepsy. It has also been used in the synthesis of certain pesticides, fungicides, and herbicides.
Scientific Research Applications
PARP Inhibitor Development for Cancer Therapy
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors showcases the utility of cyclic amine-containing benzimidazole carboxamides, which exhibit significant potency against PARP enzymes. These compounds, including the notable ABT-888, demonstrate excellent in vitro and in vivo efficacy, highlighting their potential in cancer treatment through combination therapies (Penning et al., 2009).
Nucleophilic Reactivities in Organic Synthesis
Research on the reactivities of tertiary alkylamines, such as N-methylpyrrolidine, with benzhydrylium ions contributes to a deeper understanding of their kinetics in organic synthesis. These insights are crucial for developing more efficient synthetic methodologies (Ammer et al., 2010).
Asymmetric Synthesis and Stereoselectivity
The conjugate addition of benzylamine to chiral 3-aziridin-2-yl-acrylates, resulting in high-yield, stereoselective 3-aziridin-2-yl-3-benzylaminopropionates, underscores the importance of 1-Benzyl-3-methylpyrrolidin-3-amine analogs in asymmetric synthesis. This process facilitates the production of vicinal diamine derivatives, crucial in the synthesis of peptidomimetics and biologically active molecules (Yoon et al., 2010).
Derivatization in Analytical Chemistry
In analytical chemistry, the derivatization of biogenic amines for high-performance liquid chromatography (HPLC) analysis represents another application. A new benzoylation procedure developed for this purpose shows improved reliability, enhancing the detection and quantification of various amines (Özdestan & Üren, 2009).
Advanced Materials Synthesis
The synthesis of 3-Benzyl-1,3-thiazolidines through [2 + 3]-cycloaddition reactions demonstrates the role of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine derivatives in materials science. These reactions, facilitated by sonication, yield spirocyclic 1,3-thiazolidines, highlighting the versatility of these compounds in creating novel materials (Gebert et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-3-methylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZNKWUBDUKXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441024 | |
Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181114-76-1 | |
Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3-methylpyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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